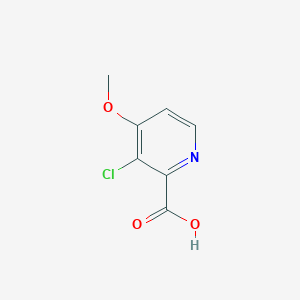

3-chloro-4-methoxypyridine-2-carboxylic acid

CAS No.: 1256822-07-7

Cat. No.: VC7941565

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256822-07-7 |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 |

| IUPAC Name | 3-chloro-4-methoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | MJVPNCAXAAQELP-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1)C(=O)O)Cl |

| Canonical SMILES | COC1=C(C(=NC=C1)C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-4-methoxypyridine-2-carboxylic acid belongs to the pyridinecarboxylic acid family, characterized by a six-membered aromatic ring with nitrogen at position 1. Its substitution pattern distinguishes it from isomers such as 4-chloro-3-methoxypyridine-2-carboxylic acid and 3-chloro-6-methoxypyridine-2-carboxylic acid . The molecular formula (C₇H₆ClNO₃) and weight (187.58 g/mol) are consistent across positional isomers, but physicochemical properties like solubility and melting point may vary due to steric and electronic effects.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | Not reported in sources |

| Key Functional Groups | Carboxylic acid, Cl, OCH₃ |

Synthetic Routes and Optimization

Chlorination Strategies

While no direct synthesis is documented, analogous methods for chlorinated pyridinecarboxylic acids provide guidance. For example, 4-chloro-3-methoxypyridine-2-carboxylic acid is synthesized via chlorination of 3-methoxypyridine-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux. Adapting this approach, 3-chloro-4-methoxy substitution could involve:

-

Methoxy Introduction: Methoxylation of a precursor (e.g., 3-chloropyridine-2-carboxylic acid) using methylating agents like dimethyl sulfate.

-

Regioselective Chlorination: Directed chlorination at position 3 using POCl₃ or PCl₅, as demonstrated in the synthesis of 2-chloro-3-cyano-4-methylpyridine .

Table 2: Chlorinating Agents and Conditions

| Agent | Temperature (°C) | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂ | 80–100 | Toluene | 70–85 | |

| POCl₃/PCl₅ | 115 (reflux) | Methylene chloride | 65–75 |

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to substitution. In 3-chloro-6-methoxypyridine-2-carboxylic acid, displacement with amines yields aminated derivatives . Similarly, 3-chloro-4-methoxy variants could react with:

-

Amines: To form 3-amino-4-methoxypyridine-2-carboxylic acid.

-

Thiols: Generating thioether linkages for drug conjugation.

Carboxylic Acid Reactivity

The carboxylic acid group enables esterification or amidation. For instance, 4-methoxypyridine-2-carboxylic acid derivatives have been esterified to improve bioavailability in drug candidates .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Avoid skin contact |

| H319 | Use eye protection |

| H335 | Ensure ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume